2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide is a complex organic compound that features a pyridazine ring substituted with a cyclohexylsulfonyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or other suitable precursors.
Introduction of the Cyclohexylsulfonyl Group: Cyclohexylsulfonyl chloride is reacted with the pyridazine derivative in the presence of a base such as triethylamine to introduce the cyclohexylsulfonyl group.
Formation of the Phenylacetamide Moiety: The final step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the sulfonyl group.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenylacetamide moiety.
Scientific Research Applications
2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide involves its interaction with specific molecular targets. The cyclohexylsulfonyl group and the pyridazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-2-{[6-(cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}acetamide
- 2-[6-(Cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide
Uniqueness
2-{[6-(Cyclohexylsulfonyl)-3-pyridazinyl]sulfanyl}-N~1~-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O3S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(6-cyclohexylsulfonylpyridazin-3-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H21N3O3S2/c22-16(19-14-7-3-1-4-8-14)13-25-17-11-12-18(21-20-17)26(23,24)15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22) |
InChI Key |
BMXJDNSXBHUEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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